2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzazepine core. One common method involves the lithiation of o-benzylaniline, followed by reaction with cinnamic acid methyl ester, deprotection, and cyclization . The thiazole moiety is then introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced thiazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzazepine core is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazole moiety may also contribute to its biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzazepines: Known for their cardiovascular and neurological effects.
2-benzazepines: Studied for their anti-inflammatory and analgesic properties.
3-benzazepines: Investigated for their potential in treating metabolic disorders.
Uniqueness
What sets 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of a benzazepine core with a thiazole moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C16H17N3O2S2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17N3O2S2/c1-10-8-17-16(23-10)19-14(20)9-22-13-7-6-11-4-2-3-5-12(11)18-15(13)21/h2-5,8,13H,6-7,9H2,1H3,(H,18,21)(H,17,19,20) |
InChI Key |
UGQILYORJZWOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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